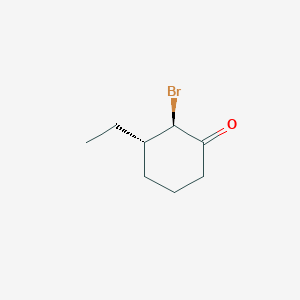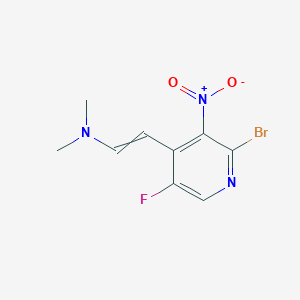![molecular formula C20H30FNO B12627835 N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine CAS No. 920280-83-7](/img/structure/B12627835.png)
N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine is a complex organic compound with the molecular formula C20H30FNO It is characterized by the presence of a fluorophenoxy group attached to a cyclohexyl ring, which is further connected to a cycloheptanamine structure
Méthodes De Préparation
The synthesis of N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine involves multiple steps, typically starting with the preparation of the fluorophenoxy intermediate. The synthetic route generally includes:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form the 4-fluorophenoxy group.
Cyclohexylation: The fluorophenoxy intermediate is then reacted with a cyclohexylating agent under controlled conditions to attach the cyclohexyl group.
Cycloheptanamine Formation: Finally, the cyclohexylated intermediate undergoes amination to form the cycloheptanamine structure.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards desired products.
Applications De Recherche Scientifique
N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: The compound may be used in the production of specialty chemicals or materials with unique properties.
Mécanisme D'action
The mechanism of action of N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may play a crucial role in binding to these targets, while the cyclohexyl and cycloheptanamine structures contribute to the overall stability and activity of the compound. The exact pathways and molecular interactions are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine can be compared with similar compounds, such as:
N-{4-[(4-Chlorophenoxy)methyl]cyclohexyl}cycloheptanamine: This compound has a chlorophenoxy group instead of a fluorophenoxy group, which may result in different chemical and biological properties.
N-{4-[(4-Bromophenoxy)methyl]cyclohexyl}cycloheptanamine:
N-{4-[(4-Methylphenoxy)methyl]cyclohexyl}cycloheptanamine: The methylphenoxy group introduces different steric and electronic effects compared to the fluorophenoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
920280-83-7 |
|---|---|
Formule moléculaire |
C20H30FNO |
Poids moléculaire |
319.5 g/mol |
Nom IUPAC |
N-[4-[(4-fluorophenoxy)methyl]cyclohexyl]cycloheptanamine |
InChI |
InChI=1S/C20H30FNO/c21-17-9-13-20(14-10-17)23-15-16-7-11-19(12-8-16)22-18-5-3-1-2-4-6-18/h9-10,13-14,16,18-19,22H,1-8,11-12,15H2 |
Clé InChI |
QISOJKFRJLQUMI-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)NC2CCC(CC2)COC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(Prop-1-en-1-yl)phenyl]cyclobutan-1-one](/img/structure/B12627752.png)



![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B12627769.png)

![N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-S-benzyl-L-cysteine](/img/structure/B12627786.png)
![N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-3-phenylpropanamide](/img/structure/B12627794.png)

![N-(3,4-dimethoxybenzyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetamide](/img/structure/B12627811.png)
![Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-](/img/structure/B12627816.png)
![(2Z)-3-(3-{3-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B12627821.png)
![Benzenemethanamine, 3-(1-methylethoxy)-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12627824.png)
![Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane](/img/structure/B12627825.png)
